Metamfazone
Overview
Description
Metamfazone is a biochemical . It has a molecular formula of C11H11N3O . The compound contains a total of 27 bonds, including 16 non-H bonds, 9 multiple bonds, 1 rotatable bond, 3 double bonds, 6 aromatic bonds, 2 six-membered rings, 1 primary amine (aliphatic), and 1 hydrazone .
Molecular Structure Analysis
Metamfazone’s molecular structure includes 27 bonds in total: 16 non-H bonds, 9 multiple bonds, 1 rotatable bond, 3 double bonds, 6 aromatic bonds, 2 six-membered rings, 1 primary amine (aliphatic), and 1 hydrazone . Its molecular formula is C11H11N3O .Physical And Chemical Properties Analysis
Metamfazone’s molecular formula is C11H11N3O . It contains a total of 27 bonds, including 16 non-H bonds, 9 multiple bonds, 1 rotatable bond, 3 double bonds, 6 aromatic bonds, 2 six-membered rings, 1 primary amine (aliphatic), and 1 hydrazone .Scientific Research Applications
Meta-Research in the Scientific Ecosystem
Meta-research, or research-on-research, examines efficiency, quality, and bias in scientific studies. This discipline is vital in calibrating the scientific ecosystem towards higher standards. It provides empirical evidence that informs the generation and refinement of reform initiatives. Meta-research involves identifying problems, investigating them, developing solutions, and evaluating these solutions. This approach is crucial for the continuous evolution of the scientific ecosystem and maximizes its potential through empirical evidence-based guidance (Hardwicke et al., 2019).
Metabolomics in Nutritional Research
Metabolomics, the study of metabolic changes in biological systems, is increasingly used in nutritional research. It provides insights into the response to dietary interventions. For instance, a study on the metabolic changes following an energy-restricted diet in overweight adults revealed significant alterations in fatty acid profiles. This approach helps in understanding the metabolic impacts of dietary changes and can be an effective tool in nutritional science and health improvement (Perez-Cornago et al., 2014).
Meta-Analysis in Clinical Studies
Meta-analysis is a powerful method for combining data from clinical studies, particularly in assessing drug safety and treatment efficacy. It is especially useful for rare events, where standard methods may be less effective. Meta-analysis helps in making inferences about relative risks between treatment groups, providing crucial insights for clinical decisions and policy-making (Cai et al., 2010).
Metabolomics in Traditional Chinese Medicine
Metabolomics is instrumental in the study of Traditional Chinese Medicine (TCM), highlighting its pharmacological bioactivity and biochemical mechanisms. It aligns with the holistic approach of TCM, offering comprehensive detection of metabolic changes. This integration of metabolomics in TCM can significantly advance the understanding and development of new treatments and drugs (Wang et al., 2017).
Metabolomics in Drug Discovery
Metabolomics is crucial in drug discovery, providing a dynamic picture of biological systems and identifying new biomarkers for diseases. This approach is significant in the modernization of TCM and can be applied to other fields of medical research, offering new insights into pathogenesis and pharmacodynamics (Chu et al., 2015).
properties
IUPAC Name |
4-amino-6-methyl-2-phenylpyridazin-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O/c1-8-7-10(12)11(15)14(13-8)9-5-3-2-4-6-9/h2-7H,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HARUKDOMEBNBIV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C(=C1)N)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30202393 | |
Record name | Metamfazone [INN:BAN:DCF] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30202393 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Metamfazone | |
CAS RN |
54063-49-9 | |
Record name | Metamfazone [INN:BAN:DCF] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054063499 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Metamfazone [INN:BAN:DCF] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30202393 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | METAMFAZONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6Q0YU79408 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.